

# Technical Support Center: Endogenous Enzyme Interference with Fast Red TR Salt

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## Compound of Interest

Compound Name: *Fast red TR salt hemi(zinc chloride)*

Cat. No.: *B2771796*

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This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with endogenous enzyme interference when using Fast Red TR salt in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is Fast Red TR salt and where is it used?

Fast Red TR salt is a chromogenic substrate for the enzyme alkaline phosphatase (AP).<sup>[1]</sup> When AP acts on this substrate, it produces a bright red, insoluble precipitate.<sup>[1][2]</sup> This reaction is widely utilized in techniques like immunohistochemistry (IHC), in situ hybridization (ISH), and immunoblotting to visualize the location of a target molecule.<sup>[1]</sup>

Q2: I am seeing high background staining in my tissue sections. What could be the cause?

A common cause of high background when using an AP-based detection system with Fast Red TR is endogenous alkaline phosphatase activity.<sup>[3][4]</sup> Many tissues naturally contain their own AP enzymes, which can react with the Fast Red TR substrate, leading to non-specific staining that can mask the true signal.<sup>[3][4]</sup>

Q3: Which tissues have high levels of endogenous alkaline phosphatase?

Tissues known to have high endogenous AP activity include the kidney, intestine, osteoblasts, lymphoid tissues, and placenta.[3] It is particularly prominent in frozen tissue sections.[3]

Q4: How can I check if my tissue has endogenous AP activity?

Before proceeding with your full staining protocol, you can test for endogenous AP activity by incubating a tissue section with only the Fast Red TR substrate solution. If a red precipitate forms, it indicates the presence of endogenous AP, and a blocking step will be necessary.[3]

Q5: What is the most common method to block endogenous alkaline phosphatase activity?

The most widely used method is to add an inhibitor, levamisole, to the substrate solution.[3][4][5] Levamisole effectively inhibits most forms of endogenous AP without affecting the intestinal AP isoenzyme that is typically conjugated to secondary antibodies.[3][5]

Q6: Are there alternative methods to block endogenous AP?

Yes, other methods include:

- Heat-Induced Epitope Retrieval (HIER): Heat treatment, such as boiling sections in citrate or EDTA buffers, can denature and thus reduce or eliminate endogenous AP activity.[3]
- Acetic Acid Treatment: Exposing the tissue to a 20% acetic acid solution can inhibit endogenous AP. However, this method can be harsh and may damage sensitive antigens.[5][6]
- Periodic Acid/Potassium Borohydride: A sequential treatment with 2.3% periodic acid and 0.02% potassium borohydride can also block endogenous phosphatases.[6][7]

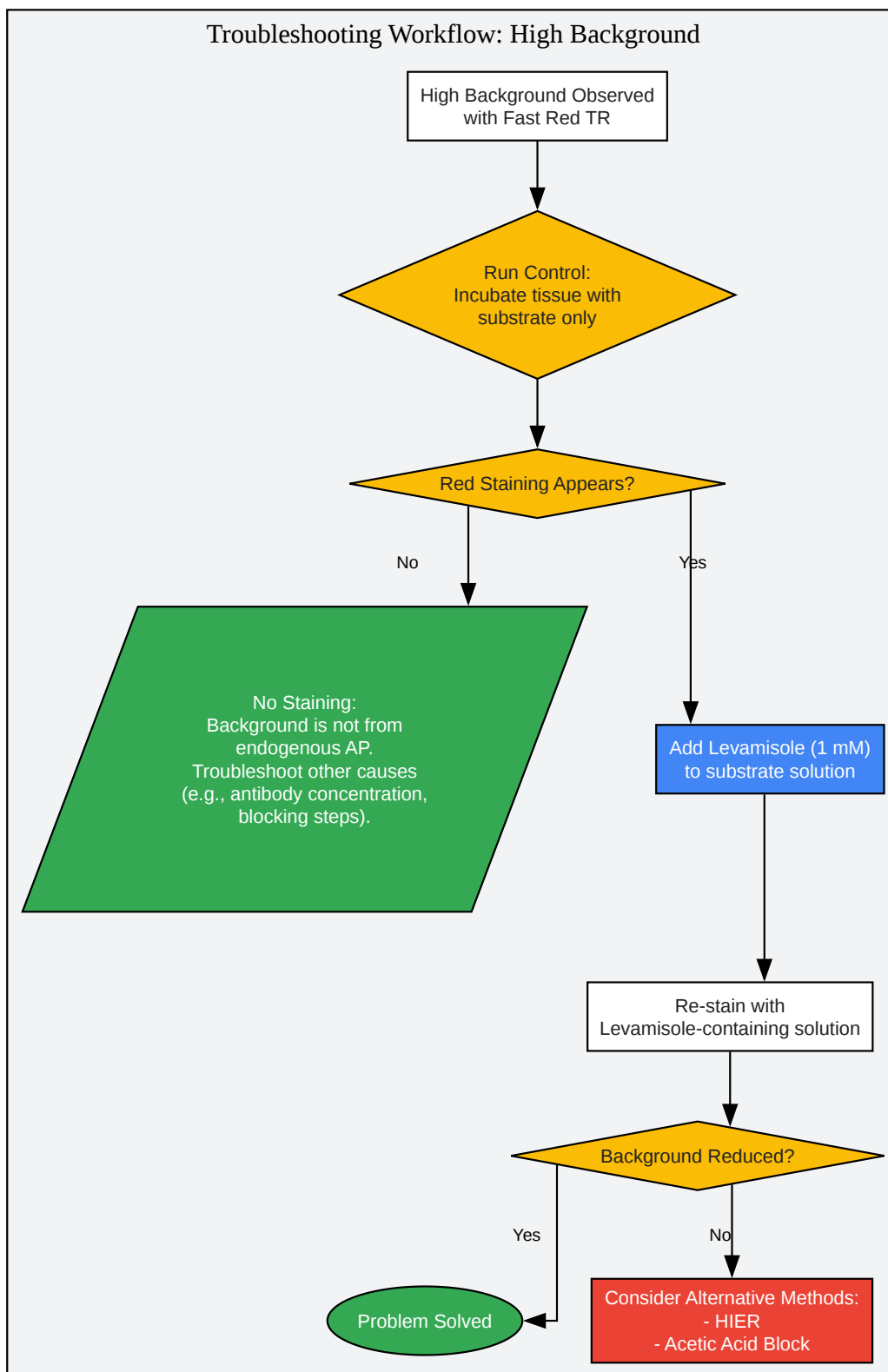
Q7: Can I use Phosphate-Buffered Saline (PBS) in my protocol?

No, you should avoid using PBS when working with alkaline phosphatase detection systems. Phosphate ions are inhibitors of AP activity and can interfere with your signal development.[3] It is recommended to use Tris-Buffered Saline (TBS) for all washing and antibody dilution steps.[3]

## Troubleshooting Guide

## Issue: High Background Staining

High background is the most common issue arising from endogenous enzyme activity. The following workflow can help you diagnose and resolve the problem.



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Caption: Workflow for troubleshooting high background staining.

## Data Summary: Endogenous Alkaline Phosphatase Inhibition Methods

Method	Principle	Typical Concentration/ Condition	Advantages	Disadvantages
Levamisole	Competitive Inhibition	1 mM in substrate solution	Specific for non-intestinal AP; does not affect antibody-conjugated AP.[3][5]	May not inhibit intestinal isoenzyme if it is the source of endogenous activity.
Heat Treatment (HIER)	Denaturation	Boiling in citrate or EDTA buffer	Often part of standard IHC protocols; effective.[3]	May not be sufficient for tissues with very high AP activity.
Acetic Acid	Denaturation/Inhibition	20% Acetic Acid	Effective at inhibiting endogenous AP.[5]	Can be harsh and may destroy labile antigens.[5]
Periodic Acid / Borohydride	Chemical Inhibition	2.3% Periodic Acid followed by 0.02% Potassium Borohydride	Provides an alternative blocking mechanism.[6][7]	Involves multiple steps and harsh chemicals.

## Key Experimental Protocols

### Protocol 1: Testing for Endogenous Alkaline Phosphatase Activity

- Prepare Tissue: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections as per your standard protocol.

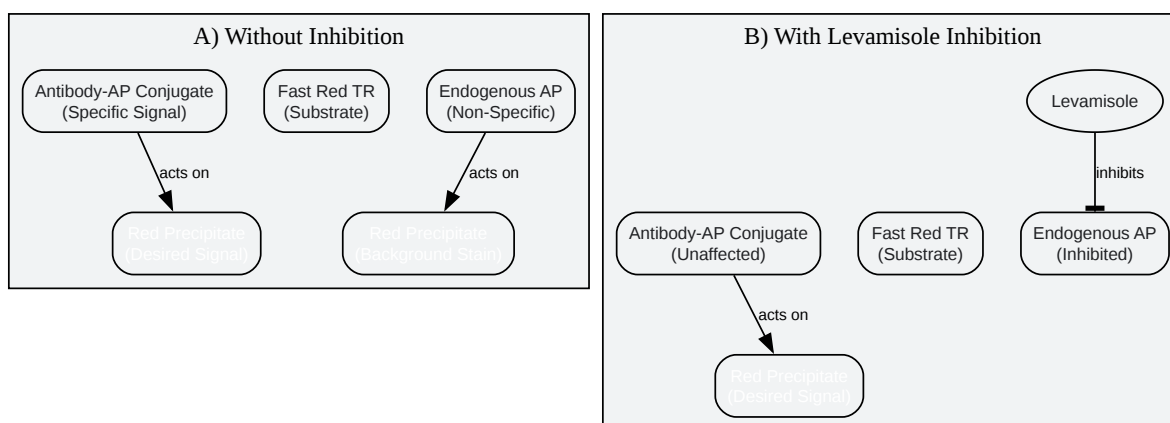
- **Prepare Substrate:** Prepare the Fast Red TR substrate solution according to the manufacturer's instructions. Do not add any inhibitors at this stage.
- **Incubation:** Apply the substrate solution to the tissue section, ensuring it is completely covered.
- **Develop:** Incubate at room temperature for 10-20 minutes, or as recommended by the manufacturer.
- **Wash:** Gently rinse the slide with distilled water.
- **Observe:** Using a light microscope, check for the development of a red precipitate. The presence of red staining indicates endogenous AP activity.

## Protocol 2: Inhibition of Endogenous AP using Levamisole

- **Prepare Tissue:** Deparaffinize, rehydrate, and perform antigen retrieval on tissue sections as required by your primary antibody protocol.
- **Primary & Secondary Antibodies:** Perform all antibody incubation and washing steps using Tris-Buffered Saline (TBS).
- **Prepare Substrate with Inhibitor:** Prepare the Fast Red TR substrate solution. Just before use, add levamisole to a final concentration of 1 mM. Note: Many commercial kits already include levamisole in their buffer tablets or solutions.[\[2\]](#)[\[3\]](#)
- **Incubation:** Apply the levamisole-containing substrate solution to the tissue section.
- **Develop:** Incubate at room temperature, monitoring carefully to prevent overdevelopment.[\[2\]](#) Development time is typically 10-20 minutes.
- **Stop Reaction:** Stop the color development by gently rinsing the slide in distilled water.[\[2\]](#)
- **Counterstain & Mount:** Apply a suitable counterstain if desired. The Fast Red TR product is alcohol-soluble, so an aqueous mounting medium must be used.[\[2\]](#)

## Mechanism of Interference and Inhibition

The following diagram illustrates the principle of endogenous enzyme interference and how levamisole resolves the issue.



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